molecular formula C9H11NO3 B8794034 2-(2-Methyl-3-nitrophenyl)ethanol

2-(2-Methyl-3-nitrophenyl)ethanol

Cat. No.: B8794034
M. Wt: 181.19 g/mol
InChI Key: LBOLDCCWPUYOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methyl-3-nitrophenyl)ethanol (CAS 855382-76-2) is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.18 g/mol . This compound is recognized in scientific research as a key synthetic intermediate. It is specifically identified as a building block in the synthesis of more complex active pharmaceutical ingredients, notably serving as a Ropinirole Intermediate . Ropinirole is a medication used in the treatment of Parkinson's disease, positioning this compound as a valuable entity in neurological and pharmaceutical development research. The crystal structure of a closely related compound, (2-Methyl-3-nitrophenyl)methanol, has been determined, highlighting the structural characteristics of this family of nitro-aromatic compounds and their role in the synthesis of ergoline derivatives with potential anti-Parkinson's activity . According to supplier safety information, this product is classified with the signal word "Warning" and may pose specific health hazards . This compound is intended For Research Use Only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or personal use of any kind.

Properties

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

2-(2-methyl-3-nitrophenyl)ethanol

InChI

InChI=1S/C9H11NO3/c1-7-8(5-6-11)3-2-4-9(7)10(12)13/h2-4,11H,5-6H2,1H3

InChI Key

LBOLDCCWPUYOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CCO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and discussion highlight the structural, physical, and functional differences between 2-(2-Methyl-3-nitrophenyl)ethanol and analogous compounds.

Table 1: Comparative Analysis of Substituted Phenethyl Alcohols

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Synthesis
This compound 2-methyl, 3-nitro C₉H₁₁NO₃ 197.19 29–31 Intermediate for indolin-2-ones
2-(2-Nitrophenyl)ethanol 2-nitro C₈H₉NO₃ 167.16 Not reported Unspecified (likely synthetic intermediate)
2-(3-Nitrophenyl)ethanol 3-nitro C₈H₉NO₃ 167.16 Not reported Used in organic synthesis
2-(2-Chloro-6-nitrophenyl)ethanol 2-chloro, 6-nitro C₈H₈ClNO₃ 201.61 Not reported Intermediate for malonate derivatives
2-(2-Amino-3-nitro-phenyl)ethanol 2-amino, 3-nitro C₈H₁₀N₂O₃ 182.18 Not reported Potential pharmaceutical applications
(2-Methyl-3-nitrophenyl)methanol 2-methyl, 3-nitro (methanol) C₈H₉NO₃ 167.16 Not reported Precursor to ergoline derivatives

Structural and Functional Differences

Substituent Effects :
  • Position of Nitro Group: The nitro group’s position (ortho, meta, or para) significantly impacts reactivity and electronic properties. For example, the 3-nitro group in this compound enhances electrophilic substitution resistance compared to its 2-nitro counterpart .
  • Halogen Substitution: The chloro group in 2-(2-Chloro-6-nitrophenyl)ethanol increases molecular weight and polarity, making it more reactive in cross-coupling reactions .

Preparation Methods

Reduction of 2-Methyl-3-Nitrophenylacetic Acid

The most efficient method involves reducing 2-methyl-3-nitrophenylacetic acid to the corresponding alcohol using borane tetrahydrofuran (BH₃·THF). This approach leverages the selective reduction of carboxylic acids to primary alcohols under mild conditions.

Key Steps :

  • Nitration of 2-Methylphenylacetic Acid :

    • Reagents : Nitric acid (98%), acetic anhydride, dichloromethane.

    • Conditions : 0–5°C for 2 hours, followed by stirring at room temperature.

    • Mechanism : The nitro group is introduced at the 3-position relative to the methyl group, directed by the electron-withdrawing acetic acid moiety.

  • Reduction to Alcohol :

    • Reagents : BH₃·THF (2 equivalents), anhydrous tetrahydrofuran (THF).

    • Conditions : Reaction at 0°C, followed by warming to room temperature for 3 hours.

    • Workup : Quenching with NaHCO₃, extraction with ethyl acetate, drying over Na₂SO₄, and evaporation.

Yield : 96% for the reduction step.

Table 1: Key Reaction Parameters for BH₃·THF Reduction

ParameterDetailSource
Reagent BH₃·THF (2 equivalents)
Solvent Anhydrous THF
Temperature 0°C → RT (3 hours)
Yield 96%

Reaction Conditions and Optimization

Solvent and Temperature Control

  • Solvent : THF is preferred for its compatibility with BH₃·THF and low boiling point, enabling efficient extraction.

  • Temperature :

    • 0°C : Ensures controlled addition of BH₃·THF to minimize side reactions.

    • Room Temperature : Facilitates completion of the reduction without decomposition.

Reagent Selection and Workup

  • BH₃·THF : A selective reducing agent that avoids over-reduction or deoxygenation of the nitro group.

  • Workup :

    • Quenching : Sodium bicarbonate neutralizes excess BH₃·THF, preventing boronate ester formation.

    • Extraction : Ethyl acetate effectively separates the alcohol from aqueous byproducts.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2-methyl-3-nitrophenyl)ethanol, and how can purity be maximized?

  • Methodology : The compound can be synthesized via reduction of ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate using borane tetrahydrofuran (BH₃·THF), achieving 96% yield under controlled anhydrous conditions. Ethanol or methanol is recommended as a solvent to minimize side reactions. Post-synthesis purification via recrystallization (e.g., hexane or ethanol) ensures high purity .
  • Key Considerations : Monitor reaction temperature (60–80°C) and pH to prevent nitro group reduction or ester hydrolysis.

Q. How can spectroscopic techniques validate the structure of this compound?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the aromatic proton environment (e.g., deshielded protons near nitro/methyl groups) and ethanol moiety (δ ~1.5–2.0 ppm for CH₂, δ ~4.8 ppm for OH).
  • IR : Identify characteristic peaks for nitro (1520–1350 cm1^{-1}) and hydroxyl (3200–3600 cm1^{-1}) groups.
  • MS : Confirm molecular ion [M+H]+^+ at m/z 196.1 (C9_9H11_{11}NO3_3) .

Q. What safety precautions are critical when handling this compound?

  • Hazard Mitigation :

  • Avoid inhalation/contact (use fume hoods, gloves).
  • Toxicological data are limited; treat as a potential irritant (similar to structurally related nitroaromatics, e.g., 1-(2-amino-6-nitrophenyl)ethanone) .

Advanced Research Questions

Q. How do substituent positions (methyl, nitro) influence the compound’s reactivity in organic transformations?

  • Mechanistic Insights :

  • The ortho-methyl group sterically hinders electrophilic substitution, directing reactions to the para position.
  • The nitro group deactivates the ring but facilitates reduction to amines (e.g., catalytic hydrogenation with Pd/C) for pharmaceutical intermediates .
    • Case Study : In Knoevenagel condensations, the nitro group stabilizes enolate intermediates, enhancing reactivity compared to non-nitrated analogs .

Q. What crystallographic tools are suitable for resolving structural ambiguities in derivatives of this compound?

  • Tools & Workflow :

  • SHELX : Refine crystal structures using SHELXL for small-molecule precision (e.g., hydrogen bonding networks) .
  • ORTEP-3 : Visualize thermal ellipsoids and molecular geometry; critical for studying tautomerism (e.g., intramolecular proton transfer in Schiff base derivatives) .

Q. How can computational methods predict the compound’s biological interactions?

  • DFT & Molecular Docking :

  • Optimize geometry using B3LYP/6-31G(d) to calculate electrostatic potential surfaces, identifying nucleophilic/electrophilic sites.
  • Dock into enzyme active sites (e.g., alcohol dehydrogenase) to assess binding affinity; compare with experimental IC50_{50} values .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for nitroaromatic derivatives?

  • Data Reconciliation :

  • Cross-validate NMR/IR with X-ray diffraction (e.g., confirm nitro group orientation in crystal lattice).
  • For tautomeric mixtures (e.g., ), use variable-temperature NMR to observe equilibrium shifts .

Comparative Analysis Table

Property This compound 2-(3-Nitrophenyl)ethanol Ethyl 3-(2-methyl-3-nitrophenyl)-3-oxopropanoate
Molecular Weight 196.2 g/mol 167.16 g/mol 251.2 g/mol
Key Functional Groups Nitro, methyl, hydroxylNitro, hydroxylNitro, methyl, ester, ketone
Reactivity Steric hindrance from methylHigher ring activationEster hydrolysis to carboxylic acid
Applications Intermediate for Schiff bases Enzyme inhibition studies Pharmaceutical precursor

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